
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
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Overview
Description
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a chemical compound with the molecular formula C9H10BrCl2N. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the following steps :
Starting Materials: The synthesis begins with 4-acetylaminobenzaldehyde and benzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction under basic conditions to form 4-formylamino-α,β-unsaturated ketone.
Bromination: The ketone compound is then reacted with 3-bromo-1-propene to produce 7-bromo-1,2,3,4-tetrahydroisoquinoline.
Chlorination: Finally, the compound is chlorinated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be reduced to form decahydroisoquinoline.
Substitution: It undergoes substitution reactions, particularly with nucleophiles, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas and a suitable catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitrones, decahydroisoquinoline, and various substituted derivatives .
Scientific Research Applications
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with potential applications in scientific research. Here's a detailed look at its properties, structure, and potential uses:
Basic Information
- Chemspace ID: CSSB02495324766
- CAS Number: 2470440-01-6
- Molecular Formula: C9H10BrCl2N
- Molecular Weight: 283 Da
Structure and Properties
- It has a molecular weight of 246.531 g/mol .
- The compound contains 13 heavy atoms and has 2 rings .
- It has a polar surface area of 12 Å .
Synonyms
Potential Applications
While the search results do not provide explicit applications of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, they do provide information on related compounds and potential uses of tetrahydroisoquinolines and quinazolinone derivatives:
- Tetrahydroisoquinolines (THIQ): THIQ-based compounds have diverse biological activities against infective pathogens and neurodegenerative disorders . Novel THIQ analogs with potent biological activity have been developed, making the THIQ heterocyclic scaffold attractive in the scientific community .
- Antimicrobial Activity: Pyridine compounds with bromine (Br) and chlorine (Cl) groups have demonstrated highly active antimicrobial properties .
- Kinase Inhibitors: Azaindole derivatives have found use as kinase inhibitors in drug discovery .
- ** antibacterial activity:** Quinazolinone derivatives have been evaluated for their biological activity on various bacterial cultures .
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of tetrahydroisoquinoline, it may interact with neurotransmitter receptors and enzymes, influencing various biochemical pathways . The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter activity and enzyme function .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
5-Bromo-2-(tert-butoxycarbonyl)-7-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: A derivative with additional functional groups.
Uniqueness
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is unique due to its specific bromine and chlorine substitutions, which confer distinct chemical properties and reactivity. These substitutions make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline; hydrochloride is a chemical compound with a unique structure that includes bromine and chlorine substitutions. This compound belongs to the tetrahydroisoquinoline family, which is known for its diverse biological activities. The following sections detail its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C9H10BrClN
- Molecular Weight : 282.99 g/mol
- CAS Number : 2470440-01-6
The biological activity of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline; hydrochloride is attributed to its interaction with various molecular targets:
- Neurotransmitter Receptors : It may modulate neurotransmitter systems, influencing mood and cognitive functions.
- Enzymatic Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
Antimicrobial Activity
Research indicates that compounds similar to 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis and P. aeruginosa .
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives:
- Cell Viability : In vitro tests demonstrated that the compound reduces cell viability in cancer cell lines like MCF-7 and HCT-116 with IC50 values indicating effective cytotoxicity .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 225 |
HCT-116 | 2.29 |
PC3 | >12 |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- Cytokine Inhibition : It inhibits pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations lower than conventional anti-inflammatory drugs .
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Testing :
Properties
IUPAC Name |
5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN.ClH/c10-9-4-7(11)3-6-5-12-2-1-8(6)9;/h3-4,12H,1-2,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSKDVPGQGXHAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)Cl)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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